N-cyclohexyl-N'-(4-methylphenyl)hydrazine-1,2-dicarbothioamide
Overview
Description
N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is a chemical compound with the molecular formula C14H21N3S2 It is known for its unique structure, which includes a cyclohexyl group and a 4-methylphenyl group attached to a hydrazine-1,2-dicarbothioamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohexylamine with 4-methylphenyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrazine hydrate to form the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, thereby exerting its antimicrobial effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N’-(4-ethylphenyl)hydrazine-1,2-dicarbothioamide
- N-cyclohexyl-N’-(4-methoxyphenyl)hydrazine-1,2-dicarbothioamide
- N-cyclohexyl-N’-(4-chlorophenyl)hydrazine-1,2-dicarbothioamide
Uniqueness
N-cyclohexyl-N’-(4-methylphenyl)hydrazine-1,2-dicarbothioamide is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-cyclohexyl-3-[(4-methylphenyl)carbamothioylamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4S2/c1-11-7-9-13(10-8-11)17-15(21)19-18-14(20)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,16,18,20)(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJAXTXVFWURFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=S)NC2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788868 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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